molecular formula C18H16N6OS2 B2974525 2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide CAS No. 896297-71-5

2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B2974525
CAS No.: 896297-71-5
M. Wt: 396.49
InChI Key: RPQVVESDFWFAMS-UHFFFAOYSA-N
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Description

2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of multiple functional groups and heteroatoms within its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the 1,2,4-triazole ring: This can be achieved by cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent alkylation.

    Introduction of the pyrrole ring: The pyrrole moiety can be introduced via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines.

    Thiazole ring synthesis: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thiourea.

    Coupling reactions: The final step involves coupling the synthesized heterocyclic intermediates through nucleophilic substitution or other coupling reactions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the heterocyclic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Amines, alcohols.

    Substitution products: Various substituted heterocycles depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical transformations, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound is investigated for its potential as a pharmaceutical agent. The heterocyclic rings are known to interact with various biological targets, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. Its ability to modulate biological pathways could lead to the development of new treatments for diseases such as cancer, infections, and inflammatory conditions.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. Its complex structure allows for fine-tuning of these properties through chemical modifications.

Mechanism of Action

The mechanism by which 2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s heterocyclic rings and functional groups allow it to bind to these targets, modulating their activity and leading to the desired biological effects. Pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can be compared with other heterocyclic compounds such as:
    • Benzimidazoles
    • Indoles
    • Thiazoles
    • Triazoles

Uniqueness

What sets this compound apart is the combination of multiple heterocyclic rings within a single molecule, providing a unique set of chemical and biological properties. This structural complexity allows for a wide range of interactions with biological targets, making it a versatile compound for research and development.

By understanding the synthesis, reactivity, and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6OS2/c1-13-21-22-18(24(13)23-9-5-6-10-23)27-12-16(25)20-17-19-15(11-26-17)14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQVVESDFWFAMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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